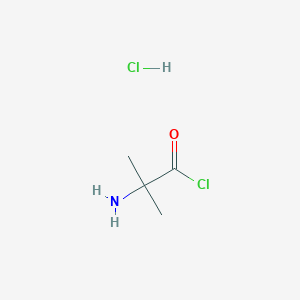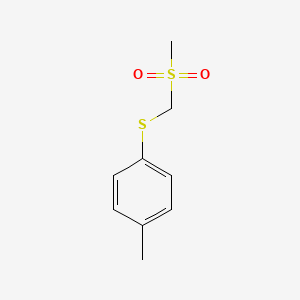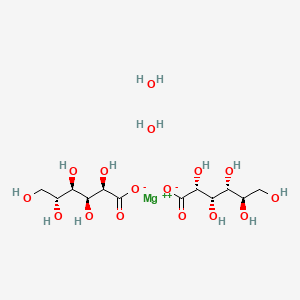
Magnesium gluconate
Vue d'ensemble
Description
Magnesium gluconate is a compound with formula MgC12H22O14. It is the magnesium salt of gluconic acid . It is used as a supplement to maintain adequate magnesium in the body . Magnesium is important for many systems in the body, especially the muscles and nerves . Magnesium gluconate may also be used for purposes not listed in this medication guide .
Synthesis Analysis
Magnesium gluconate can be synthesized by heating a freeze-dried mixture of magnesium gluconate and glucose by a MgO-template technique . The thermal decomposition of magnesium gluconate was examined with thermogravimetric analysis .Molecular Structure Analysis
The LC–MS and NMR data were found in accordance with the structure of magnesium gluconate . When magnesium gluconate was dissolved in the acetonitrile and water–methanol solutions, it exists in situ in three different forms: magnesium gluconate itself, gluconic acid, and magnesium gluconate chelate with gluconic acid by a coordinate covalent bond .Chemical Reactions Analysis
The LC–ESI–MS spectrum of magnesium gluconate in water–methanol solution exhibited the mass of the molecular ion at m/z 415 [M?H]? (calculated for C12H23MgO14 ?, 415) at a retention time of 2.06 min .Physical And Chemical Properties Analysis
The PXRD analysis exhibited the significant alteration of the crystal morphology of the treated sample compared with the control sample . The crystallite size of the treated sample was significantly altered from -39.99% to 62.57% compared with the control sample .Applications De Recherche Scientifique
Biofield Energy Healing Treatment and Magnesium Gluconate
- Research Focus : The impact of Biofield Energy Healing Treatment on magnesium gluconate was explored in several studies. These studies investigated changes in physicochemical, thermal, structural, and behavioral properties of magnesium gluconate under the influence of this treatment.
- Key Findings : The treatment led to alterations in crystal morphology, crystallite size, particle size, surface area, and thermal properties. These changes suggest a potential new polymorphic form of magnesium gluconate, which could be more soluble, bioavailable, and thermally stable compared to the untreated compound. This can be significant for designing nutraceutical and pharmaceutical formulations with potentially better therapeutic responses against various diseases like inflammatory diseases, immunological disorders, stress, aging, and other chronic infections (Trivedi et al., 2017).
Physicochemical and Thermal Properties
- Research Focus : In-depth studies on magnesium gluconate's solid-state properties, including physicochemical and thermal properties, were conducted. These studies are crucial in the pharmaceutical and nutraceutical industries for preformulation studies and developing novel formulations.
- Key Findings : Magnesium gluconate was found to be crystalline with specific surface areas, melting points, and thermal degradation profiles. These properties are essential for identification, characterization, and qualitative analysis in the development of magnesium gluconate-based formulations (Trivedi et al., 2017).
Impact on Isotopic Abundance Ratio
- Research Focus : The effect of The Trivedi Effect® on the structural properties and isotopic abundance ratio of magnesium gluconate was examined using LC-MS and NMR spectroscopy.
- Key Findings : Significant alterations in the isotopic abundance ratio were observed, suggesting changes in the structural characteristics of magnesium gluconate. These changes could be beneficial for designing enzyme inhibitors and in pharmaceutical and nutraceutical formulations (Trivedi et al., 2017).
Comparison with Magnesium Sulphate in Medical Treatments
- Research Focus : The efficacy of magnesium gluconate was compared to magnesium sulphate in treating conditions like traumatic brain injury and hydrofluoric acid burns.
- Key Findings : Magnesium gluconate was found to be as effective as magnesium sulphate in improving outcomes in traumatic brain injury. In contrast, for hydrofluoric acid burns, calcium gluconate was more effective than magnesium gluconate. These findings highlight the specific contexts where magnesium gluconate can be effectively used (Turner et al., 2004).
Mécanisme D'action
Magnesium is a cofactor in over 300 enzyme systems that regulate a variety of biochemical reactions in the body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . Magnesium is necessary for energy production, oxidative phosphorylation, and glycolysis .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Magnesium gluconate is breaking free from its niche to pioneer a trailblazing trajectory that promises to reshape industries and redefine the possibilities within research and development . Its role as a catalyst for transformative change is undeniable, capturing the imagination of scientists, engineers, and entrepreneurs alike as they strive to unlock its full potential .
Propriétés
IUPAC Name |
magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Mg.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2/t2*2-,3-,4+,5-;;;/m11.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWFTNWQKDPLAS-SYAJEJNSSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26MgO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in cold water | |
| Details | MSDS | |
| Record name | Magnesium gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Replaces deficient circulating levels of magnesium. By competing with calcium for membrane binding sites and by stimulating calcium sequestration by sarcoplasmic reticulum, magnesium helps in the maintenance of a low resting intracellular free calcium ion concentration, which is essential in various cellular functions. The electrical properties of membranes and their permeability characteristics are also affected by magnesium. Magnesium is essential to many enzymatic reactions in the body, serving as a cofactor in protein synthesis and in carbohydrate metabolism. Magnesium contributes to the structural development of bone and is also essential in the synthesis of DNA, RNA, and the antioxidant glutathione. Magnesium also plays an important role in the active transport of calcium and potassium ions across cell membranes, a process which is important to nerve impulse conduction, muscle contraction, and normal heart rhythm. In addition to the above, magnesium is an essential mineral required for the regulation of body temperature, nucleic acid and protein synthesis, and in preserving nerve and muscle cell electrical potentials. Magnesium supplementation during pregnancy may help to reduce fetal growth restriction and pre-eclampsia, as well to increase birth weight. | |
| Record name | Magnesium gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Magnesium gluconate | |
CAS RN |
59625-89-7 | |
| Record name | Magnesium gluconate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059625897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gluconate de magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T42NAD2KHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







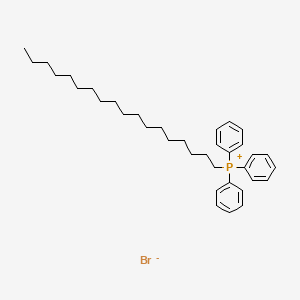
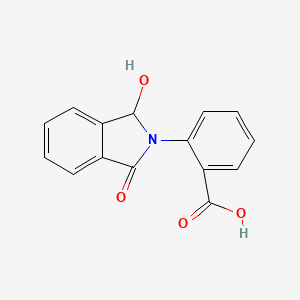

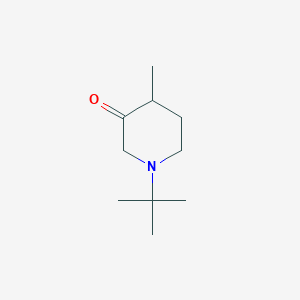
![2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3273804.png)
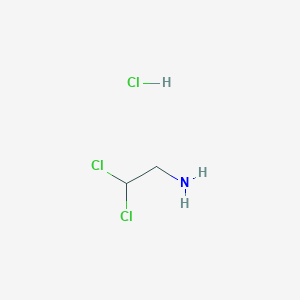

![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)
